2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-3-methyl-1-phenyl-
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Overview
Description
Cedazuridine is a cytidine deaminase inhibitor that is primarily used in combination with decitabine for the treatment of myelodysplastic syndromes and chronic myelomonocytic leukemia . This compound enhances the oral bioavailability of decitabine by inhibiting its rapid metabolism by cytidine deaminase .
Preparation Methods
Cedazuridine is a fluorinated tetrahydrouridine derivative . The synthetic route involves the fluorination of tetrahydrouridine, followed by various purification steps to obtain the final product . Industrial production methods are designed to ensure high purity and yield, often involving advanced techniques such as high-performance liquid chromatography for purification .
Chemical Reactions Analysis
Cedazuridine undergoes several types of chemical reactions, including:
Substitution: Cedazuridine can undergo substitution reactions, particularly involving the fluorine atoms, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Cedazuridine has several scientific research applications:
Mechanism of Action
Cedazuridine exerts its effects by inhibiting cytidine deaminase, an enzyme responsible for the rapid metabolism of nucleoside analogs like decitabine . By inhibiting this enzyme, cedazuridine increases the oral bioavailability of decitabine, allowing it to reach therapeutic levels in the bloodstream . This inhibition leads to increased DNA hypomethylation and apoptosis of cancerous cells .
Comparison with Similar Compounds
Cedazuridine is unique in its ability to inhibit cytidine deaminase and enhance the oral bioavailability of decitabine . Similar compounds include:
Decitabine: A DNA methyltransferase inhibitor used in the treatment of myelodysplastic syndromes.
Azacitidine: Another DNA methyltransferase inhibitor with similar applications.
Tetrahydrouridine: The parent compound of cedazuridine, used in various biochemical studies.
Cedazuridine stands out due to its specific fluorination, which enhances its inhibitory effects on cytidine deaminase and improves the pharmacokinetic profile of decitabine .
Properties
CAS No. |
1456-89-9 |
---|---|
Molecular Formula |
C18H18N4O |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
4-[4-(dimethylamino)phenyl]imino-5-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C18H18N4O/c1-13-17(19-14-9-11-15(12-10-14)21(2)3)18(23)22(20-13)16-7-5-4-6-8-16/h4-12H,1-3H3 |
InChI Key |
ASAZWLJLSPILII-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1=NC2=CC=C(C=C2)N(C)C)C3=CC=CC=C3 |
Canonical SMILES |
CC1=NN(C(=O)C1=NC2=CC=C(C=C2)N(C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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